molecular formula C42H70N8O10 B022703 Sex pheromone inhibitor iad1 CAS No. 101848-26-4

Sex pheromone inhibitor iad1

Cat. No.: B022703
CAS No.: 101848-26-4
M. Wt: 847.1 g/mol
InChI Key: HHLGIVVEXQRCLK-GSNOCNGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sex pheromone inhibitor iad1, also known as this compound, is a useful research compound. Its molecular formula is C42H70N8O10 and its molecular weight is 847.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

101848-26-4

Molecular Formula

C42H70N8O10

Molecular Weight

847.1 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C42H70N8O10/c1-21(2)17-28(43)36(54)45-30(19-27-15-13-12-14-16-27)38(56)48-33(24(7)8)40(58)49-34(25(9)10)41(59)50-35(26(11)51)42(60)46-29(18-22(3)4)37(55)47-32(23(5)6)39(57)44-20-31(52)53/h12-16,21-26,28-30,32-35,51H,17-20,43H2,1-11H3,(H,44,57)(H,45,54)(H,46,60)(H,47,55)(H,48,56)(H,49,58)(H,50,59)(H,52,53)/t26-,28+,29+,30+,32+,33+,34+,35+/m1/s1

InChI Key

HHLGIVVEXQRCLK-GSNOCNGZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N)O

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N

101848-26-4

sequence

LFVVTLVG

Synonyms

Leu-Phe-Val-Val-Thr-Leu-Val-Gly-OH
leucyl-phenylalanyl-valyl-valyl-threonyl-leucyl-valyl-glycine
sex pheromone inhibitor iAD1

Origin of Product

United States

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